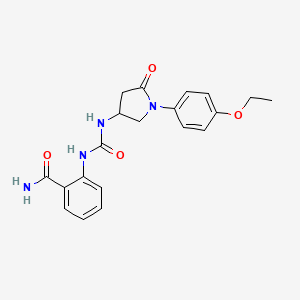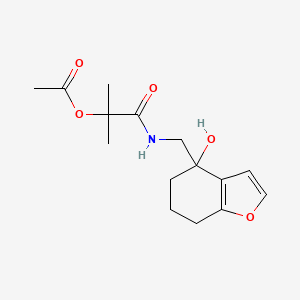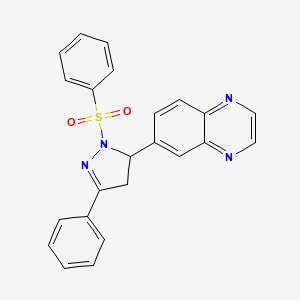
6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule. It is related to a class of compounds known as quinoxalines . Quinoxalines are heterocyclic compounds, containing a ring structure composed of two benzene rings fused with a pyrazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One potential reaction could involve the Suzuki–Miyaura coupling, as mentioned above .Scientific Research Applications
Synthesis and Structural Analysis
Quinoxaline derivatives, including 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, are recognized for their extensive applications in pharmaceutical and industrial contexts. A study elucidated the synthesis, crystal structure, and molecular dynamics of an isoxazolquinoxaline derivative, highlighting the potential of quinoxaline derivatives in anticancer drug development. This compound demonstrated promising interactions with a homo sapiens protein, suggesting its utility in cancer therapy (N. Abad et al., 2021).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their corrosion inhibition properties. One investigation explored the effectiveness of quinoxaline compounds as corrosion inhibitors for mild steel in acidic mediums, revealing high inhibition efficiency. This suggests the potential of quinoxaline derivatives in protecting industrial materials from corrosive damage (V. Saraswat & M. Yadav, 2020).
Molecular Interactions and Solution Behavior
The interactions of quinoxaline derivatives in solutions and their effects on molecular and acoustic properties have been explored. One study assessed the impact of temperature and concentration on the interactions between methyl acetate and quinoxaline derivatives, providing insights into the solute-solvent and solute-solute interactions critical for understanding solution behavior (Gnanapragasam Raphael et al., 2015).
Novel Synthesis Approaches and Antimicrobial Activity
Research into novel synthesis methods of quinoxaline derivatives has led to the development of compounds with potential antimicrobial activities. The synthesis of various quinoxaline, pyrazole, and pyrrolo[3,4-b]quinoxaline derivatives through ketene dithioacetals has shown promising antimicrobial properties, suggesting the application of these compounds in pharmaceuticals (Ahmed M. Sh. El-Shareif et al., 2003).
Diuretic Activity and Enzyme Inhibition
Further research has focused on the synthesis and evaluation of benzothiazole sulfonamides containing quinoxaline ring systems for their diuretic activity. Compounds exhibiting significant in vivo diuretic activity have been identified, highlighting the therapeutic potential of quinoxaline derivatives in treating conditions requiring diuresis (A. Husain et al., 2016).
properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJJWYBHIUZUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

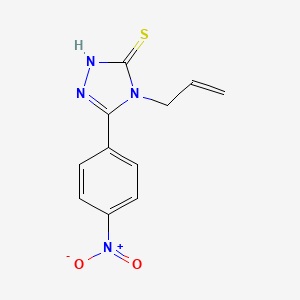
![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)
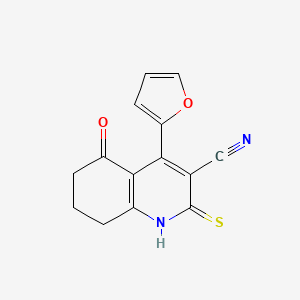
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
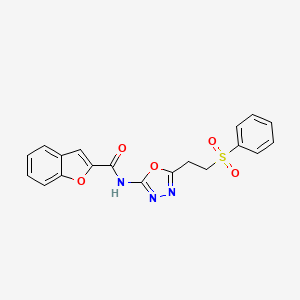
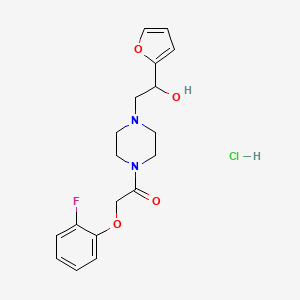
![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)
